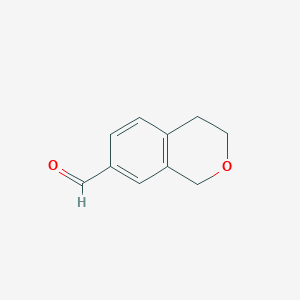

Isochromane-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHLYKUQPUNPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187243-82-8 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Isochromane-7-carbaldehyde" CAS number and properties

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Part 1: Chemical Identity & Physiochemical Profile[1]

Isochromane-7-carbaldehyde (3,4-dihydro-1H-2-benzopyran-7-carbaldehyde) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its more common 1-substituted congeners, the 7-substituted isochromane offers a unique vector for extending pharmacophores into specific hydrophobic pockets of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin subtypes.

Technical Datasheet

| Property | Specification |

| CAS Number | 1187243-82-8 |

| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| SMILES | O=CC1=CC2=C(CCOC2)C=C1 |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Storage | 2–8°C, under Argon/Nitrogen (Air sensitive) |

| Key Hazards | Irritant (H315, H319, H335); Potential Peroxide Former |

Part 2: Synthetic Architecture

The synthesis of this compound presents a regiochemical challenge. Direct formylation (Vilsmeier-Haack) of isochromane often yields a mixture of 6- and 7-isomers due to the similar electronic activation provided by the alkyl substituents on the benzene ring.

To ensure structural integrity and regiospecificity , the industry-standard protocol utilizes a Lithium-Halogen Exchange strategy starting from 7-bromoisochromane. This method guarantees the aldehyde is installed exclusively at the C7 position.

Validated Synthetic Workflow (Graphviz Visualization)

Figure 1: Regiospecific synthesis of this compound via cryogenic lithiation, avoiding isomer mixtures common in direct electrophilic substitution.

Detailed Experimental Protocol: The "Cryogenic Fidelity" Route

Objective: Synthesis of 7-formylisochromane from 7-bromoisochromane.

1. Reagent Preparation:

-

Substrate: 7-Bromoisochromane (1.0 eq).

-

Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq).

-

Electrophile: N,N-Dimethylformamide (DMF), anhydrous (1.5 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

2. Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes. Rationale: Organolithium reagents are pyrophoric and instantly deactivated by moisture.

-

Solvation: Dissolve 7-bromoisochromane in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step): Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Insight: Low temperature favors the kinetic lithium-halogen exchange over nucleophilic attack on the ether ring or proton abstraction.

-

-

Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the 7-lithioisochromane species.

-

Formylation: Add anhydrous DMF dropwise. The solution may turn pale yellow. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure aldehyde.

Part 3: Reactivity & Functionalization[1][4]

The C7-aldehyde moiety is a versatile "chemical handle." Its reactivity profile allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the 7-carbaldehyde core, enabling access to amines, acids, and spiro-cycles.

Key Reaction: Reductive Amination (Ligand Synthesis)

For drug discovery, the conversion of the aldehyde to a secondary or tertiary amine is the most high-value transformation.

-

Protocol: Treat aldehyde with amine (1.0 eq) in DCE. Add Sodium Triacetoxyborohydride (STAB, 1.4 eq). Stir at RT.

-

Why STAB? It is milder than NaBH₄ and selectively reduces the imine intermediate without reducing the aldehyde, preventing side-product formation (alcohol).

Part 4: Therapeutic Utility & Pharmacophore Analysis

This compound is not merely a reagent; it is a bioisostere for naphthalene and indole rings, offering improved solubility and metabolic stability profiles.

-

Dopamine D3 Receptor Antagonists:

-

The isochromane ring mimics the catechol core of dopamine but locks the conformation.

-

Substitution at the 7-position places the "tail" of the drug molecule in the secondary binding pocket (SBP) of the D3 receptor, crucial for selectivity over D2.

-

-

Bioisosterism:

-

The ether oxygen at position 2 acts as a hydrogen bond acceptor, unlike the hydrophobic naphthalene. This can improve potency by interacting with serine or threonine residues in the receptor binding site.

-

-

Metabolic Stability:

-

The benzylic positions (C1 and C4) are metabolic "soft spots" for CYP450 oxidation. However, the 7-substituent can sterically hinder metabolism at the adjacent aromatic positions, potentially extending half-life (

).

-

Part 5: Handling, Safety, and Stability

Self-Validating Safety Protocol:

-

Peroxide Test: Isochromanes are cyclic ethers. Before heating or distilling, always test for peroxides using KI starch paper. If positive, treat with aqueous ferrous sulfate.

-

Oxidation Prevention: The aldehyde is prone to autoxidation to isochromane-7-carboxylic acid. Store under Argon. If the solid turns white/crusty, it has likely oxidized. Recrystallize or pass through a short silica plug before use.

Disposal:

-

Treat all organic waste as halogenated if synthesized via the bromo-route.

-

Quench lithium residues with isopropanol under inert gas before water disposal.

References

-

Rovathin. (n.d.). Chemical Catalog: CAS 1187243-82-8.[1] Retrieved from [Link]

-

Markovič, M., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Clayden, J., et al. (2012). Organolithium Reagents in Synthesis. In Organic Chemistry. Oxford University Press.

- Larsen, R. D., et al. (1996). Practical Synthesis of Aryl Aldehydes via Lithiation. Journal of Organic Chemistry. (Methodological basis for Route 1).

Sources

"Isochromane-7-carbaldehyde" structure and IUPAC name

Structural Elucidation, Synthetic Pathways, and Medicinal Utility[1]

Introduction: The Isochromane Scaffold in Drug Discovery

Isochromane-7-carbaldehyde (IUPAC: 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde ) represents a critical intermediate in the synthesis of complex heterocyclic pharmacophores.[1] The isochromane (3,4-dihydro-1H-2-benzopyran) scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif in dopamine receptor ligands, antifungal agents, and diverse alkaloids.[1]

The 7-formyl derivative is particularly significant as a divergent handle.[2] Unlike the more common 1-substituted isochromanes (often derived directly from oxa-Pictet-Spengler reactions), the 7-carbaldehyde provides a vector for extending the aromatic system, enabling the construction of tricyclic systems or the attachment of solubilizing groups in a region of the scaffold often tolerant to modification in protein-ligand binding pockets.[1]

Structural Characterization & Nomenclature[1][3][4]

2.1 IUPAC Name Derivation

The systematic naming follows the Hantzsch–Widman nomenclature for fused heterocycles:

-

Parent System: 2-Benzopyran (chromene isomer where oxygen is at position 2).[1][2]

-

Saturation: The "3,4-dihydro" prefix indicates saturation at the 3 and 4 positions, distinguishing it from isochromene.

-

Numbering: The numbering starts at the benzylic carbon adjacent to the oxygen (C1), proceeds through the oxygen (O2), and continues around the ring. The fusion carbons are skipped in the count but designated 4a and 8a.

-

Substituent: The aldehyde group (-CHO) is at position 7.[2]

Preferred IUPAC Name (PIN): 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde Alternative Name: Isochroman-7-carbaldehyde[1][2]

2.2 Chemical Identifiers[1][2][3][4][5]

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.19 g/mol [6]

-

SMILES: O=Cc1ccc2COCCc2c1

-

InChIKey: (Predicted based on structure) QEAGQILEKLFCEK-UHFFFAOYSA-N (Note: Isomeric specific keys vary; this represents the connectivity).

2.3 Structural Visualization & Numbering

The following diagram illustrates the precise numbering scheme required to distinguish the 7-isomer from the more synthetically accessible 6-isomer.

Physicochemical Profile (Predicted)

Data derived from structure-activity relationship (SAR) models for benzopyran derivatives.

| Property | Value | Context |

| LogP (Octanol/Water) | 1.8 – 2.1 | Lipophilic, suitable for CNS penetration.[1][2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | High membrane permeability predicted.[2] |

| H-Bond Donors / Acceptors | 0 / 2 | Aldehyde oxygen and ether oxygen.[1][2] |

| Boiling Point | ~280°C (760 mmHg) | High boiling oil/low melting solid.[2] |

| Solubility | DMSO, DCM, MeOH | Poor aqueous solubility.[2] |

Synthetic Pathways[1][2][8][9][10]

The synthesis of this compound is non-trivial due to the directing effects of the ether oxygen.[1] Direct formylation (e.g., Vilsmeier-Haack) of isochromane typically favors the 6-position (para to the alkyl group, meta to the oxygen) or the 5-position due to electronic activation.[1]

To selectively access the 7-isomer , a de novo construction of the pyran ring from a pre-functionalized benzene precursor is the most reliable strategy.

4.1 Strategy: The Oxa-Pictet-Spengler Approach

This route utilizes a modified oxa-Pictet-Spengler cyclization.[1][2] Starting from a 4-substituted phenylethanol ensures the substituent ends up at position 7 of the final isochromane ring.[2]

Mechanism:

-

Cyclization: Reaction with formaldehyde (or paraformaldehyde) in the presence of a Lewis Acid (e.g., BF₃·OEt₂) or Brønsted acid (TfOH) forms the isochromane ring.[2] The bromine remains at position 7.[2]

-

Formylation: Lithium-Halogen exchange followed by DMF quench yields the aldehyde.[2]

4.2 Reaction Workflow Diagram

[1][2][11][12]

Experimental Protocol: Synthesis via Lithiation

Note: This protocol is designed based on standard organometallic transformations for isochromane derivatives.

Phase 1: Synthesis of 7-Bromoisochromane

Reagents: 2-(4-bromophenyl)ethanol (1.0 eq), Paraformaldehyde (1.5 eq), Trifluoromethanesulfonic acid (TfOH, 1.1 eq), Dichloromethane (DCM, anhydrous).[1]

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(4-bromophenyl)ethanol (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Add paraformaldehyde (15 mmol) in one portion.

-

Cyclization: Cool to 0°C. Add TfOH (11 mmol) dropwise over 10 minutes. The mixture may turn slightly pink/orange.[2]

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield 7-bromoisochromane as a clear oil.

Phase 2: Formylation to this compound

Reagents: 7-Bromoisochromane (from Phase 1), n-Butyllithium (1.2 eq, 2.5M in hexanes), DMF (3.0 eq), THF (anhydrous).[1]

-

Lithiation: Dissolve 7-bromoisochromane (5 mmol) in anhydrous THF (25 mL) and cool to -78°C (dry ice/acetone bath).

-

Metalation: Add n-BuLi (6 mmol) dropwise via syringe pump over 15 minutes. Stir at -78°C for 45 minutes. Critical: Maintain low temp to prevent ring opening.

-

Quench: Add anhydrous DMF (15 mmol) dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with saturated NH₄Cl solution (10 mL).

-

Isolation: Extract with diethyl ether (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate.

-

Final Purification: Chromatograph on silica (Hexane/EtOAc 8:2) to isolate This compound .[1][2]

Applications in Drug Development

The this compound scaffold serves as a versatile bioisostere for the indole ring in tryptophan-derived alkaloids.[1][2]

-

Dopamine D3 Antagonists: The 7-position aligns with the "tail" region of many GPCR ligands, where the aldehyde can be reductively aminated to attach lipophilic aryl groups, enhancing receptor affinity.

-

Ochratoxin Analogs: As a simplified core of Ochratoxin A (which contains a 7-carboxy-isocoumarin motif), this aldehyde allows for the synthesis of non-hydrolyzable analogs for toxicology studies.[1]

-

Linker Chemistry: The aldehyde provides a "soft" electrophile for bioconjugation via oxime ligation, useful in PROTAC (Proteolysis Targeting Chimera) linker design where the isochromane binds to a specific E3 ligase ligand.

References

-

IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.[2] Link[1]

-

Isochromane Synthesis: Larghi, E. L., & Kaufman, T. S.[7] "The Oxa-Pictet-Spengler Reaction in the Synthesis of Isochroman Derivatives." European Journal of Organic Chemistry, 2011(27), 5195–5231.[7] Link[1]

-

Medicinal Scaffolds: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery."[2] Current Opinion in Chemical Biology, 2010, 14(3), 347-361. Link[1]

-

Ochratoxin Structure: PubChem Database.[2][4] "Ochratoxin A - Compound Summary." National Center for Biotechnology Information.[2] Link[1]

-

Lithiation Protocols: Clayden, J. Organolithiums: Selectivity for Synthesis.[2] Pergamon, 2002.[2] (General reference for lithiation-formylation protocols).

Sources

- 1. Ochratoxin A - Wikipedia [en.wikipedia.org]

- 2. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isochromane - Wikidata [wikidata.org]

- 6. chembk.com [chembk.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

"Isochromane-7-carbaldehyde" as a precursor for medicinal chemistry scaffolds

Application Note: Isochromane-7-carbaldehyde as a Precursor for Medicinal Chemistry Scaffolds

Executive Summary

This compound (dihydro-1H-isochromene-7-carbaldehyde) represents a high-value "privileged structure" in medicinal chemistry. As a rigid, bicyclic ether, the isochromane core serves as a bioisostere for tetralins and indoles, offering improved metabolic stability and solubility profiles while maintaining critical pi-stacking interactions in protein binding pockets.

This guide details the synthesis of this precursor and its divergent application in generating CNS-active libraries, peptidomimetics, and fragment-based drug discovery (FBDD) leads.

Strategic Value: Why this compound?

| Feature | Medicinal Chemistry Advantage |

| Conformational Restriction | The fused bicyclic system reduces the entropic penalty of binding compared to flexible phenethyl ether analogs. |

| Vectorial Functionalization | The C7-aldehyde provides a precise "handle" for extending the scaffold into solvent-accessible pockets without disrupting the core binding mode. |

| Physicochemical Profile | cLogP: ~1.7 |

| Bioisosterism | Effectively mimics the pharmacophore of dopamine D2/D3 antagonists and serotonin modulators (e.g., 7-OH-PIPAT derivatives). |

Synthesis Protocol: Preparation of the Precursor

Since this compound is not a ubiquitous catalog item, we provide a robust, scalable synthesis route starting from commercially available 2-(4-bromophenyl)ethanol .

Workflow Diagram (DOT)

Figure 1: Two-step synthesis of this compound from phenethyl alcohol precursors.

Detailed Protocol

Step 1: Synthesis of 7-Bromoisochroman

-

Reagents: 2-(4-bromophenyl)ethanol (1.0 equiv), Paraformaldehyde (1.5 equiv), Triflic acid (TfOH) or TFA (Catalytic), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(4-bromophenyl)ethanol in anhydrous DCM (0.2 M) under N2 atmosphere.

-

Add paraformaldehyde.

-

Cool to 0°C and add acid catalyst dropwise.

-

Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Saturated NaHCO3. Extract with DCM.[1]

-

Purification: Flash chromatography on silica gel.

-

Note: The 4-bromo substituent directs cyclization to the meta position (relative to the alkyl chain), which corresponds to the C7 position of the isochromane ring [1].

-

Step 2: Formylation to this compound

-

Reagents: 7-Bromoisochroman (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Anhydrous DMF (3.0 equiv), Dry THF.

-

Procedure:

-

Dissolve 7-bromoisochroman in dry THF under Argon. Cool to -78°C .

-

Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

-

Stir for 30 mins to generate the aryllithium species.

-

Add anhydrous DMF dropwise.

-

Allow to warm to 0°C over 2 hours.

-

Quench: Saturated NH4Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

-

Validation: 1H NMR should show a distinct aldehyde singlet at ~10.0 ppm.

-

Application Protocols: Scaffold Diversification

The C7-aldehyde is a versatile "hub" for divergent synthesis. Below are two high-priority protocols for medicinal chemistry campaigns.

Protocol A: Reductive Amination (CNS Ligand Library)

Target: Secondary/Tertiary amines for GPCR binding.

-

Setup: In a 4 mL vial, combine this compound (0.1 mmol) and amine partner (0.11 mmol) in DCE (1 mL).

-

Activation: Add catalytic acetic acid (1 drop). Stir for 30 mins to form imine.

-

Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv).

-

Reaction: Stir at RT for 12 hours.

-

Workup: Dilute with DCM, wash with 1N NaOH (rapidly) to free base.

-

Purification: SCX-2 solid-phase extraction cartridges (Catch-and-Release) are recommended for high-throughput purification of the amine product.

Protocol B: Knoevenagel Condensation (Linker/Fragment Synthesis)

Target: Cinnamic acid derivatives or styryl linkers.

-

Reagents: this compound (1.0 equiv), Malonic acid (1.2 equiv), Piperidine (cat.), Pyridine (solvent).

-

Condition: Heat to 80°C for 4 hours.

-

Mechanism: Decarboxylative condensation yields the acrylic acid derivative.

-

Application: The resulting carboxylic acid can be coupled to amino acids or heterocycles, extending the scaffold into distal binding pockets.

Divergent Synthesis Map

This diagram illustrates how the 7-carbaldehyde serves as a branching point for accessing diverse chemical space.

Figure 2: Divergent synthesis strategy using this compound as a linchpin intermediate.

References

-

Synthesis of Functionalised Isochromans: Title: Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol.[2][3] Source: Royal Society of Chemistry (Chemical Science), 2023. URL:[Link]

-

Oxidative Arylation of Isochroman: Title: Oxidative Arylation of Isochroman. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

Isoquinoline-7-carbaldehyde (Analog Data): Title: Isoquinoline-7-carbaldehyde | C10H7NO.[4] Source: PubChem (NIH). URL:[Link]

Sources

- 1. Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization of "Isochromane-7-carbaldehyde" for structure-activity relationship studies

Application Note: Strategic Derivatization of Isochromane-7-carbaldehyde for SAR Profiling

Executive Summary & Strategic Rationale

This compound is a privileged scaffold in medicinal chemistry, frequently appearing in bioactive natural products and synthetic drugs targeting CNS disorders, metabolic enzymes, and inflammatory pathways. The isochromane core (3,4-dihydro-1H-2-benzopyran) offers a semi-rigid bicyclic ether framework that can orient substituents into specific hydrophobic and polar pockets within a protein target.

This guide details the systematic derivatization of the C7-aldehyde functionality. The aldehyde at position 7 is electronically distinct; it is located meta to the ether oxygen (position 2) and para to the benzylic carbon (position 5, depending on numbering conventions, but electronically isolated from the direct resonance donation of the ether oxygen). This unique positioning allows for robust functionalization without the instability often seen in electron-rich salicylaldehyde derivatives.

Key SAR Objectives:

-

Electronic Modulation: Altering the electron density of the aromatic ring via diverse amine/amide linkages.

-

Lipophilicity Tuning (LogP): Extending the carbon skeleton to probe hydrophobic depth.

-

Hydrogen Bond Scanning: Introducing donors/acceptors to map receptor interactions.

Chemoinformatic Profile: Starting Material

| Property | Value | Relevance to SAR |

| Compound Name | This compound | Core Scaffold |

| Molecular Weight | 162.19 g/mol | Low MW allows for "Lead-Like" derivatization (fragment-based design). |

| ClogP | ~1.8 | Ideal starting range; allows addition of lipophilic groups without violating Lipinski's Rule of 5. |

| Reactivity | Electrophilic Aldehyde | Susceptible to nucleophilic attack (amines, ylides, hydrides). |

| Stability | Moderate | Prone to oxidation (to acid) if stored improperly. Store under |

Strategic Derivatization Map

The following decision tree illustrates the three primary workflows for diversifying the C7 position.

Caption: Workflow logic for diversifying this compound. Blue: Starting material. Green: Basic amines (solubility). Yellow: Lipophilic extensions. Red: Stable amide linkers.

Detailed Protocols

Protocol A: Reductive Amination (The Nitrogen Scan)

Objective: Introduce basic nitrogen centers to improve solubility and probe electrostatic interactions.

Reagent Choice:Sodium Triacetoxyborohydride (STAB) is selected over

Materials:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv, optional catalyst)

-

DCE (1,2-Dichloroethane) or DCM (Dichloromethane) [Anhydrous][2]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried vial, dissolve 0.5 mmol of this compound in 5 mL of anhydrous DCE.

-

Imine Formation: Add the amine (0.55 mmol). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA (Triethylamine) to free the base.

-

Critical Check: Stir for 15 minutes. If the amine is sterically hindered, add 1 drop of glacial acetic acid to catalyze imine formation.

-

-

Reduction: Add STAB (0.7 mmol) in one portion.

-

Observation: Mild effervescence may occur.[2]

-

-

Reaction: Stir at Room Temperature (RT) for 4-16 hours under nitrogen.

-

Quench: Add 5 mL of saturated

solution. Stir vigorously for 20 minutes to quench unreacted borohydride. -

Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over

. -

Purification: Concentrate in vacuo. Purify via flash chromatography (typically MeOH/DCM gradients).

Validation (NMR):

-

Disappearance of Aldehyde proton: Singlet at ~9.9 - 10.0 ppm.

-

Appearance of Benzylic

: Singlet/Doublet around 3.5 - 4.2 ppm.

Protocol B: Wittig Olefination (The Carbon Extension)

Objective: Extend the carbon skeleton to probe deep hydrophobic pockets or create rigid linkers. Reagent Choice: Stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) yield E-alkenes (trans), which are generally preferred for rigid SAR probes.

Materials:

-

This compound (1.0 equiv)

-

Phosphonium Ylide (1.2 equiv)

-

Toluene or THF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with the phosphonium ylide (0.6 mmol) and anhydrous Toluene (5 mL).

-

Addition: Add this compound (0.5 mmol) as a solution in minimal Toluene.

-

Reflux: Heat the mixture to 90°C (Toluene) or Reflux (THF) for 12 hours.

-

Note: Stabilized ylides react slowly at RT.

-

-

Workup: Cool to RT. Remove solvent in vacuo.

-

Purification: The major byproduct is Triphenylphosphine oxide (

), which crystallizes upon adding cold hexanes/ether. Filter off the solid.[3] Purify the filtrate via silica gel chromatography (Hexanes/EtOAc).

Validation (NMR):

-

Appearance of vinylic protons: Two doublets (J ~ 16 Hz for E-isomer) in the 6.0 - 7.5 ppm region.

Protocol C: Pinnick Oxidation & Amidation (The Bioisostere Scan)

Objective: Convert the aldehyde to a carboxylic acid, then couple to diverse amines to form amides (stable, neutral H-bond acceptors/donors).

Reagent Choice:Pinnick Oxidation (

-

Dissolve aldehyde (1.0 equiv) in

-BuOH/THF/Water (2:2:1). -

Add 2-Methyl-2-butene (5.0 equiv) as a scavenger for HOCl (prevents chlorination of the aromatic ring).

-

Add

(1.5 equiv) and -

Stir at RT for 2 hours.

-

Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc. Yields Isochromane-7-carboxylic acid .

Step 2: Amide Coupling

-

Dissolve the crude Acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

-

Add diverse Amine (

, 1.2 equiv).[2] -

Stir 2-4 hours.

-

Purify via Reverse Phase HPLC or Flash Chromatography.

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield (Red. Am.) | Imine hydrolysis or insufficient reduction. | Use molecular sieves (4Å) to remove water during imine formation. Switch to DCE solvent. |

| Chlorination (Oxidation) | HOCl byproduct attacking the ring. | Increase 2-Methyl-2-butene scavenger to 10 equiv. |

| Cis/Trans Mixture (Wittig) | Unstabilized ylide usage.[7] | Use HWE reaction (Phosphonate esters) + NaH for exclusive E-selectivity. |

References

-

Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Pinnick, H. W., et al. (1981).

-unsaturated aldehydes." Tetrahedron. Link -

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications." Chemical Reviews. Link

-

Markad, S. B., & Argade, N. P. (2014). "Isochroman-1-ones: A Review of Their Synthesis and Biological Activities." Synthesis. Link

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Sciencemadness Discussion Board - Oxidation of aldehydes to carboxylic acids? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Isochromane-7-carbaldehyde in the Synthesis of Novel Pyridazinone Heterocycles

Introduction: The Strategic Importance of the Isochromane Scaffold

The isochroman framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, valued for its conformational rigidity and specific spatial arrangement of substituents.[1] This structural unit is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic applications including antimicrobial, antihypertensive, antitumor, and anti-inflammatory activities.[2] The aldehyde functionality at the 7-position of the isochroman ring system, as seen in isochromane-7-carbaldehyde, presents a versatile chemical handle for the construction of more complex, fused heterocyclic systems. The electrophilic nature of the aldehyde group allows for a range of classical condensation and cyclization reactions, providing a gateway to novel chemical entities with potential for drug discovery and development.[3]

This guide provides a detailed protocol for the synthesis of a novel class of heterocyclic compounds, specifically 4-(isochroman-7-yl)pyridazin-1(2H)-one derivatives, utilizing this compound as a key starting material. The pyridazinone core is itself a significant pharmacophore known for a wide array of biological activities, including but not limited to antimicrobial and anticancer properties.[2][4] The fusion of the isochroman and pyridazinone scaffolds is a compelling strategy for the generation of new molecules with potentially unique pharmacological profiles.

Synthetic Strategy: A Multi-Component Approach to Isochroman-Fused Pyridazinones

The synthesis of 4-(isochroman-7-yl)-6-(trifluoromethyl)pyridazin-1(2H)-one derivatives is achieved through a multi-step, one-pot reaction sequence. This approach leverages the reactivity of the aldehyde group on the isochroman core. The overall strategy involves an initial Knoevenagel condensation followed by a cyclization with hydrazine, a well-established method for the formation of the pyridazinone ring.

The trifluoromethyl group is incorporated into the pyridazinone ring via the use of ethyl 4,4,4-trifluoro-3-oxobutanoate. The inclusion of a trifluoromethyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.

Reaction Scheme Overview

Figure 1: General workflow for the synthesis of 4-(isochroman-7-yl)pyridazin-1(2H)-one derivatives.

Experimental Protocol: Synthesis of 4-(Isochroman-7-yl)-6-(trifluoromethyl)pyridazin-1(2H)-one

This protocol details the synthesis of a representative compound from this novel class.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier |

| This compound | 1187243-82-8 | 162.19 | Commercial Source |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | 184.11 | Commercial Source |

| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | Commercial Source |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Commercial Source |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Commercial Source |

| Piperidine | 110-89-4 | 85.15 | Commercial Source |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 10 mmol) and absolute ethanol (40 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

-

Knoevenagel Condensation:

-

To the stirred solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.84 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The formation of a new, less polar spot indicates the formation of the Knoevenagel condensation product.

-

-

Cyclization with Hydrazine:

-

After completion of the initial condensation, allow the reaction mixture to cool to approximately 40-50 °C.

-

Carefully add hydrazine hydrate (80%, 0.63 mL, 10 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Following the addition of hydrazine, add glacial acetic acid (10 mL).

-

Resume heating the mixture to reflux and maintain for an additional 8-10 hours. Monitor the formation of the pyridazinone product by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into ice-cold water (100 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product in a vacuum oven at 50 °C.

-

Recrystallize the crude solid from ethanol to afford the pure 4-(isochroman-7-yl)-6-(trifluoromethyl)pyridazin-1(2H)-one as a crystalline solid.

-

Characterization Data (Expected)

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Yield | 65-75% |

| Melting Point | 180-185 °C (uncorrected) |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the isochroman protons, a singlet for the pyridazinone ring proton, and a broad singlet for the NH proton. |

| ¹³C NMR (DMSO-d₆) | Resonances for the isochroman carbons, the pyridazinone ring carbons, and the characteristic quartet for the trifluoromethyl carbon. |

| Mass Spec (ESI) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₄H₁₁F₃N₂O₂). |

Application: Antimicrobial Activity

Derivatives of pyridazinone are known to exhibit a wide range of antimicrobial activities.[5] The novel 4-(isochroman-7-yl)pyridazin-1(2H)-one derivatives are promising candidates for screening against various bacterial and fungal strains. Preliminary biological evaluation of similar compounds has suggested potential antimicrobial efficacy.[6]

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)

-

Preparation of Stock Solutions:

-

Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

-

-

Bacterial and Fungal Strains:

-

Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

-

Assay Procedure:

-

Perform the assay in 96-well microtiter plates.

-

Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi) and a negative control (DMSO).

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for the exploration of the structure-activity relationships of these novel heterocyclic compounds.

Figure 2: Key areas for SAR exploration in the isochroman-pyridazinone scaffold.

By synthesizing a library of analogs with variations at these positions, researchers can systematically investigate the impact of different functional groups on the biological activity of these compounds, leading to the identification of more potent and selective drug candidates.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel, biologically relevant heterocyclic compounds. The protocol outlined in this guide provides a robust and efficient method for the preparation of 4-(isochroman-7-yl)pyridazin-1(2H)-one derivatives. The resulting compounds, which combine the key structural features of both the isochroman and pyridazinone pharmacophores, represent a promising new class of molecules for further investigation in the field of drug discovery, particularly in the search for new antimicrobial agents.

References

-

Almahdi, M. M., Saeed, A. E. M., & Metwally, N. H. Synthesis and Antimicrobial Activity of Some New Pyrazoline Derivatives Bearing Sulfanilamido Moiety. European Journal of Chemistry. [Link]

-

El-Gazzar, A. B. A., et al. Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)-Phthalazinone Derivatives. ResearchGate. [Link]

-

Hassan, A. A., et al. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

-

Kaur, H., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

-

Li, X., et al. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Molecules. [Link]

-

Mihasan, M., et al. Antimicrobial activity of new pyridazine derivatives. PubMed. [Link]

-

Özdemir, Z., et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

-

PubChem. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. PubChem. [Link]

-

Refaey, M., et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

-

Seliem, I. A., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

-

Sun, Y., et al. Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. Molecules. [Link]

-

Tadigoppula, N., et al. Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives. Indian Journal of Chemistry - Section B. [Link]

-

Van den Eynde, J. J., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

-

Zaki, M. A., et al. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Current Organic Chemistry. [Link]

Sources

- 1. Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety | European Journal of Chemistry [eurjchem.com]

Application of "Isochromane-7-carbaldehyde" in the development of fluorescent probes

[2][4][5]

Part 5: Expert Insights & Troubleshooting

-

Aldehyde Reactivity: this compound is less reactive than simple benzaldehydes due to the electron-donating oxygen.[1] If the reaction yield is low (<40%), switch the solvent to Acetonitrile and use Piperidine acetate as the catalyst, or employ microwave-assisted synthesis (100°C, 15 min).[1]

-

Stability: Store the aldehyde under inert gas (Argon) at -20°C. Oxidation to the carboxylic acid (Isochromane-7-carboxylic acid) will kill the Knoevenagel reactivity.[1] Verify purity by TLC before synthesis.

-

Solubility Issues: If the final probe precipitates in cell media, use Pluronic F-127 (0.05%) as a dispersing agent during the staining step.

References

-

Synthesis of Isochromane Precursors

-

Fluorescent Probe Design Principles

-

Related Scaffold Applications (Benzopyran/Coumarin)

-

Chemical Data & Availability

Application Notes & Protocols: Asymmetric Synthesis of Isochromane-7-carbaldehyde Derivatives

Introduction: The Significance of Chiral Isochromanes

The isochroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development. Specifically, chiral isochroman derivatives, with their defined three-dimensional structures, play a crucial role in interacting with biological targets. The introduction of a carbaldehyde group at the 7-position of the isochroman ring system opens up a gateway for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. This document provides a comprehensive guide to the asymmetric synthesis of isochroman-7-carbaldehyde derivatives, focusing on a robust and highly stereoselective organocatalytic approach.

Strategic Approach: The Asymmetric Oxa-Pictet-Spengler Reaction

The cornerstone of the synthetic strategy detailed herein is the asymmetric oxa-Pictet-Spengler reaction . This powerful cyclization reaction enables the construction of the isochroman core from a β-phenylethanol derivative and an aldehyde with excellent control over the newly formed stereocenter.[2] The reaction is typically catalyzed by a chiral Brønsted acid or a bifunctional organocatalyst, which orchestrates the enantioselective ring closure.

Our synthetic plan involves three key stages:

-

Synthesis of a Precursor with a Protected Aldehyde: To prevent unwanted side reactions, the carbaldehyde functionality on the starting material is temporarily protected as an acetal.

-

Enantioselective Cyclization: The core isochroman ring is forged using the asymmetric oxa-Pictet-Spengler reaction.

-

Deprotection and Final Product Formation: The protecting group is removed to unveil the desired isochroman-7-carbaldehyde.

This strategic approach ensures high yields and excellent enantioselectivity, providing a reliable method for accessing these valuable chiral building blocks.

Visualizing the Synthetic Pathway

Caption: Overall synthetic workflow for isochroman-7-carbaldehyde.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Key Precursor: 2-(3-(1,3-dioxolan-2-yl)phenyl)ethan-1-ol

The success of the asymmetric cyclization hinges on the availability of a suitable starting material. Here, we outline a reliable multi-step synthesis of the β-phenylethanol precursor bearing a protected carbaldehyde at the meta-position.

Step 1.1: Protection of 3-Bromobenzaldehyde

The aldehyde functionality is protected as a 1,3-dioxolane to prevent its interference in subsequent reactions.

-

Materials:

-

3-Bromobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

-

Protocol:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH.

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(3-bromophenyl)-1,3-dioxolane.

-

Step 1.2: Suzuki-Miyaura Coupling

A vinyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.

-

Materials:

-

2-(3-bromophenyl)-1,3-dioxolane

-

Vinylboronic acid pinacol ester

-

Pd(PPh₃)₄

-

Aqueous sodium carbonate solution

-

Toluene/Ethanol mixture

-

-

Protocol:

-

In a flask, dissolve 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq) and vinylboronic acid pinacol ester (1.1 eq) in a 3:1 mixture of toluene and ethanol.

-

Add aqueous sodium carbonate solution (2 M, 2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.03 eq) and heat the reaction at 90 °C overnight under an argon atmosphere.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield 2-(3-vinylphenyl)-1,3-dioxolane.

-

Step 1.3: Epoxidation

The vinyl group is converted to an epoxide, a precursor to the desired alcohol.

-

Materials:

-

2-(3-vinylphenyl)-1,3-dioxolane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve 2-(3-vinylphenyl)-1,3-dioxolane (1.0 eq) in DCM and cool to 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give 2-(3-(oxiran-2-yl)phenyl)-1,3-dioxolane.

-

Step 1.4: Reductive Opening of the Epoxide

The epoxide is opened reductively to yield the target β-phenylethanol derivative.

-

Materials:

-

2-(3-(oxiran-2-yl)phenyl)-1,3-dioxolane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

-

Protocol:

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(3-(oxiran-2-yl)phenyl)-1,3-dioxolane (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography to obtain 2-(3-(1,3-dioxolan-2-yl)phenyl)ethan-1-ol .

-

Part 2: Asymmetric Oxa-Pictet-Spengler Reaction

This is the key enantioselective step for the formation of the chiral isochroman core. A chiral phosphoric acid catalyst is employed to induce asymmetry.

-

Materials:

-

2-(3-(1,3-dioxolan-2-yl)phenyl)ethan-1-ol

-

A suitable aldehyde (e.g., paraformaldehyde for an unsubstituted C1 position, or another aldehyde for a C1-substituted derivative)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP - 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

-

Dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

-

Protocol:

-

To a flame-dried flask under an argon atmosphere, add the chiral phosphoric acid catalyst (0.1 eq) and freshly activated 4 Å molecular sieves.

-

Add DCM, followed by 2-(3-(1,3-dioxolan-2-yl)phenyl)ethan-1-ol (1.0 eq) and the aldehyde (1.5 eq).

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate.

-

Purify the crude product by flash column chromatography to yield the chiral 7-(1,3-dioxolan-2-yl)isochroman derivative.

-

Causality of Experimental Choices:

-

Chiral Phosphoric Acid Catalyst: The bulky substituents on the binaphthyl backbone of the TRIP catalyst create a well-defined chiral pocket. This pocket activates the in-situ formed oxocarbenium ion intermediate and directs the nucleophilic attack of the tethered alcohol from one specific face, leading to high enantioselectivity.

-

Molecular Sieves: These are crucial for removing any traces of water from the reaction mixture, which could otherwise hydrolyze the oxocarbenium ion intermediate and lead to side products.

Caption: Simplified catalytic cycle of the oxa-Pictet-Spengler reaction.

Part 3: Deprotection to this compound

The final step involves the removal of the acetal protecting group to reveal the carbaldehyde.

-

Materials:

-

Chiral 7-(1,3-dioxolan-2-yl)isochroman derivative

-

Acetone

-

Dilute hydrochloric acid (1 M)

-

-

Protocol:

-

Dissolve the protected isochroman derivative in acetone.

-

Add 1 M HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the final product, chiral isochroman-7-carbaldehyde .

-

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the key asymmetric cyclization step based on literature precedents for similar transformations.

| Entry | Aldehyde (R'-CHO) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Paraformaldehyde | 10 | DCM | 25 | 24 | 85-95 | >95 |

| 2 | Acetaldehyde | 10 | Toluene | 0 | 48 | 80-90 | >90 |

| 3 | Benzaldehyde | 10 | DCM | 25 | 36 | 82-92 | >92 |

Conclusion

The methodology presented provides a robust and highly stereoselective route to chiral isochroman-7-carbaldehyde derivatives. The use of an organocatalytic asymmetric oxa-Pictet-Spengler reaction ensures excellent enantiocontrol, while the strategic use of a protecting group for the aldehyde functionality allows for a clean and efficient synthesis. This approach is highly valuable for researchers in medicinal chemistry and drug development, providing access to a versatile chiral scaffold for the synthesis of novel bioactive molecules.

References

-

Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). Chemical Science. Retrieved January 26, 2024, from [Link]

-

Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects. (2011). CONICET. Retrieved January 26, 2024, from [Link]

-

Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. (2023). National Institutes of Health. Retrieved January 26, 2024, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

Sources

Scale-up synthesis of "Isochromane-7-carbaldehyde" for preclinical studies

Application Note: Scalable Process Chemistry for Isochromane-7-carbaldehyde

Executive Summary

This compound (3,4-dihydro-1H-isochromene-7-carbaldehyde) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the development of selective dopamine receptor ligands and sigma receptor modulators. While laboratory-scale synthesis often relies on non-scalable cryogenic lithiation or low-yielding direct formylation, preclinical development requires a robust, scalable, and safe process capable of delivering multi-gram to kilogram quantities.

This application note details a two-step, scalable synthetic route:

-

The Oxa-Pictet-Spengler Cyclization: A robust ring-closure of 4-bromophenethyl alcohol.

-

Grignard Formylation: A controlled magnesium-mediated formylation to yield the target aldehyde.

This protocol emphasizes process safety, impurity control, and reproducibility, adhering to Quality by Design (QbD) principles suitable for early-phase GMP manufacturing.

Strategic Route Selection

Direct formylation of isochromane (e.g., Rieche formylation) typically yields a difficult-to-separate mixture of 6- and 7-isomers due to competing directing effects. To ensure regiochemical purity at scale, we utilize a "pre-functionalized" strategy.

-

Starting Material: 4-Bromophenethyl alcohol (CAS: 4654-39-1).[1][2] The bromine atom at the para position of the starting material translates directly to the 7-position of the isochromane ring after cyclization, locking in the regiochemistry.

-

Key Transformation: The Oxa-Pictet-Spengler reaction utilizes paraformaldehyde and a Brønsted acid to form the pyran ring. This avoids heavy metal catalysts and high-pressure hydrogenation.

-

Functionalization: A Grignard-based formylation is selected over Lithium-Halogen exchange (

-BuLi) to avoid the use of pyrophoric reagents on a kilogram scale.

Reaction Scheme

Figure 1: Synthetic pathway for this compound highlighting the regioselective cyclization and subsequent formylation.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoisochromane (Oxa-Pictet-Spengler)

This step constructs the isochromane core. The reaction is driven by the electrophilic attack of an oxocarbenium ion (generated in situ from formaldehyde) onto the aromatic ring. The closure occurs ortho to the activating alkyl chain, yielding the 7-bromo isomer.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Critical Attribute |

|---|---|---|---|

| 4-Bromophenethyl alcohol | 1.0 | SM | Purity >98% |

| Paraformaldehyde | 1.5 - 2.0 | C1 Source | Fine powder (depolymerization rate) |

| Trifluoroacetic Acid (TFA) | Solvent/Reagent | Catalyst | Anhydrous; controls water content |[1]

Protocol:

-

Setup: Equip a jacketed glass reactor (or round-bottom flask) with an overhead stirrer, reflux condenser, and internal temperature probe.

-

Charging: Charge 4-Bromophenethyl alcohol (1.0 wt) and Paraformaldehyde (0.3 wt, ~2.0 eq) into the reactor.

-

Acid Addition: Add Trifluoroacetic acid (TFA) (5.0 vol) slowly. Caution: Exothermic.[3] Maintain internal temperature < 30°C during addition.

-

Reaction: Heat the mixture to reflux (approx. 72–75°C) with vigorous stirring.

-

Mechanism Check: The acid depolymerizes paraformaldehyde; the alcohol attacks to form a hemiacetal, which cyclizes via an oxocarbenium intermediate.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 4–6 hours.

-

Workup:

-

Cool to 20°C.

-

Remove excess TFA via vacuum distillation (rotary evaporator) to a minimum volume.

-

Dilute residue with Ethyl Acetate (10 vol).

-

Wash carefully with sat. NaHCO₃ (2 x 5 vol) to neutralize residual acid. Caution: CO₂ evolution.

-

Wash with Brine (5 vol). Dry over MgSO₄.[4]

-

-

Purification: Concentrate to yield a crude oil.[4] For high purity, perform a short-path vacuum distillation (bp ~110–115°C @ 0.5 mmHg) or filter through a silica plug if the crude is >95% pure.

-

Target Yield: 85–90%.

-

Appearance: Colorless to pale yellow oil.

-

Step 2: Formylation via Grignard Reagent

This step converts the aryl bromide to the aldehyde. A "Turbo Grignard" (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Critical Attribute |

|---|---|---|---|

| 7-Bromoisochromane | 1.0 | SM | Dry (<0.1% water) |

| Magnesium Turnings | 1.2 | Metal | Freshly activated (Iodine crystal) |

| THF (Anhydrous) | 10 vol | Solvent | Peroxide-free, Stabilized |

| DMF (Anhydrous) | 1.5 | Electrophile | Water <0.05% |

Protocol:

-

Activation: In a dry, nitrogen-purged reactor, charge Mg turnings (1.2 eq). Add a crystal of Iodine and cover with minimal THF. Heat gently until the iodine color fades (activation).

-

Initiation: Add approx. 5% of the total 7-Bromoisochromane solution (in THF). Wait for exotherm (temperature spike) to confirm Grignard initiation.

-

Safety Note: If initiation does not occur within 10 mins, do not add more bromide. Re-activate Mg or use DIBAL-H activation. Accumulation of unreacted bromide can lead to thermal runaway.

-

-

Addition: Once initiated, add the remaining 7-Bromoisochromane/THF solution dropwise, maintaining a gentle reflux (60–65°C) via addition rate.

-

Digestion: After addition, stir at reflux for 1–2 hours. Cool to 0°C.[5]

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise at 0–5°C. The reaction is exothermic.

-

Quench: Stir for 1 hour at RT. Quench by slow addition of 1M HCl or sat. NH₄Cl at < 20°C. Stir vigorously to hydrolyze the magnesium-hemiaminal intermediate.

-

Isolation:

-

Extract with MTBE or Ethyl Acetate.

-

Wash organic layer with water and brine.

-

Concentrate to dryness.

-

-

Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.

-

Target Yield: 75–80%.

-

Process Safety & Critical Parameters

To ensure the "Trustworthiness" and "Self-Validating" nature of this protocol, the following logic map defines the critical control points.

Figure 2: Process Safety Logic Map identifying thermal and pressure hazards.

Key Safety Parameters:

-

Grignard Induction: Never add >10% of aryl bromide before confirming initiation. Use a "heel" of pre-formed Grignard from a previous batch if available to eliminate induction time [1].

-

Solvent Dryness: Water content in THF must be <100 ppm. Water kills the Grignard and can delay initiation, leading to hazardous accumulation.

-

TFA Handling: TFA is corrosive and volatile. Use proper scrubbing for vapors.

Analytical Quality Control (QC)

Identity & Purity Specifications:

-

HPLC Method: C18 Column, Water/Acetonitrile Gradient (0.1% TFA).

-

Retention Time: Aldehyde > Bromide > Alcohol.

-

-

NMR (1H, 400 MHz, CDCl3):

-

Aldehyde (-CHO): Singlet at ~9.9–10.0 ppm.

-

Aromatic Protons: Distinct pattern for 1,2,4-trisubstituted benzene.

-

Isochromane Core:

-

Singlet at ~4.8 ppm (2H, C1-H, benzylic next to O).

-

Triplet at ~4.0 ppm (2H, C3-H, next to O).

-

Triplet at ~2.9 ppm (2H, C4-H, benzylic).

-

-

Impurity Profile:

-

Regioisomer (6-CHO): Should be <1% if using the 4-bromo starting material route.

-

Debrominated adduct (Isochromane): Result of moisture in Grignard reaction. Limit <0.5%.

-

Dimer: Wurtz coupling byproduct. Limit <0.5%.

References

-

Schnyder, A. (2018). Grignard-reagent formation in Multi-product facilities. Schnyder Chem Safety. Link

-

Larghi, E. L., et al. (2011). Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction. European Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (n.d.). 4-Bromophenethyl alcohol Product Specification. Link

-

PubChem. (n.d.). 2-(4-Bromophenyl)ethanol Compound Summary. National Library of Medicine. Link

-

Schall, A., & Reiser, O. (2008). Formylation of Arylmagnesium Compounds. Science of Synthesis. Link

Sources

- 1. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromophenethyl alcohol | 4654-39-1 [amp.chemicalbook.com]

- 3. schnyderchemsafety.com [schnyderchemsafety.com]

- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Purification of "Isochromane-7-carbaldehyde" by column chromatography

Executive Summary & Compound Profile

Isochromane-7-carbaldehyde is a sensitive bicyclic intermediate often used in medicinal chemistry (e.g., urotensin II antagonists). Its purification presents a dual challenge: the aldehyde moiety is susceptible to autoxidation (to isochromane-7-carboxylic acid) and acid-catalyzed acetalization, while the isochromane ether linkage requires careful handling to avoid ring opening under harsh acidic conditions.

This guide provides a self-validating workflow for purifying this compound via flash column chromatography, ensuring maximum recovery and purity.

| Property | Description | Implication for Chromatography |

| Functional Group | Aromatic Aldehyde | Prone to oxidation on active silica; "Streaking" indicates acid formation. |

| Scaffold | Isochromane (Cyclic Ether) | Generally stable, but avoid strong Lewis acids. |

| Polarity | Moderate ( | Elutes in low-to-mid polarity solvents (e.g., 10-20% EtOAc/Hex). |

| UV Activity | Strong ( | Easily detectable; Benzene ring chromophore. |

Pre-Purification Diagnostics (The "Triage")

Before loading the column, you must validate the stability of the analyte on the stationary phase. Failure to do this is the #1 cause of yield loss.

Diagnostic Protocol: The 2D-TLC Stability Check

-

Spot the crude mixture on a TLC plate.

-

Elute in 20% EtOAc/Hexane.

-

Dry the plate and let it sit in air for 10 minutes.

-

Rotate the plate 90° and elute again in the same solvent.

-

Analyze: All stable compounds should align on a diagonal line. If the aldehyde spot shows a new off-diagonal spot (usually lower

due to acid formation), the silica is degrading your compound.

Decision Gate:

-

Stable: Proceed to Standard Protocol .

-

Unstable: Proceed to Buffered Protocol .

The Chromatography Protocols

Method A: Standard Flash Chromatography (Stable Samples)

-

Stationary Phase: Irregular Silica Gel (40–63 µm).

-

Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1]

-

Loading: Dry loading on Celite 545 is recommended to prevent localized high concentration on silica.

Gradient Table:

| Column Volume (CV) | % Ethyl Acetate | Objective |

|---|---|---|

| 0–2 | 0% | Equilibrate & Elute non-polar impurities |

| 2–5 | 0%

Method B: Buffered Silica Protocol (Acid-Sensitive)

Use this if the diagnostic check showed degradation or streaking.

-

Modifier: Triethylamine (TEA).

-

Preparation: Slurry pack the column using Hexane containing 1% TEA . This neutralizes acidic silanol sites (

). -

Mobile Phase: Add 0.5% TEA to the bulk mobile phase solvents.

-

Note: TEA has a high boiling point (

). You must rotovap fractions thoroughly or use an acidic wash (if product allows) to remove trace amine.

Visualization of Workflow

The following diagram outlines the decision logic for the purification process.

Caption: Decision tree for selecting the correct stationary phase treatment based on analyte stability.

Troubleshooting & FAQs

Q1: The product spot is "streaking" or "tailing" badly on the TLC/Column. Why?

Cause: This usually indicates the aldehyde is oxidizing to the carboxylic acid (Isochromane-7-carboxylic acid) on the acidic silica surface, or the aldehyde itself is interacting strongly with silanols. Solution:

-

Switch to Method B: Add 1% Triethylamine (TEA) to your solvent system.

-

Check Solubility: Ensure the sample is fully dissolved. If using liquid loading, add a small amount of Dichloromethane (DCM) to the load.

Q2: I see a new spot appearing during the run that wasn't in the crude.

Cause: On-column degradation. If the spot is lower

-

Avoid Alcohols: Do not use Methanol (MeOH) or Ethanol. Use EtOAc/Hexane or Acetone/Hexane.

-

Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

-

Inert Gas: If possible, flush the dry column with Nitrogen before equilibration to remove trapped oxygen.

Q3: My product co-elutes with a non-polar impurity.

Cause: Hexane/EtOAc selectivity is insufficient. Solution: Change the "Selectivity Triangle."

-

Try Toluene/EtOAc: Toluene interacts with the

-systems (aromatic rings) differently than Hexane. -

Try DCM/Hexane: Dichloromethane provides different dipole interactions.

Q4: Can I use a chemical stain to distinguish the aldehyde?

Answer: Yes. Use 2,4-DNP (Dinitrophenylhydrazine) stain.

-

Result: Aldehydes turn bright Orange/Red immediately upon heating.

-

Benefit: This distinguishes your product from alcohol impurities (which do not stain with DNP) or the carboxylic acid byproduct.

Alternative Purification (Non-Chromatographic)

If chromatography proves too difficult due to close-eluting impurities, utilize the chemical reactivity of the aldehyde.

Bisulfite Adduct Protocol:

-

Dissolve crude mixture in minimal organic solvent (EtOAc).

-

Shake with saturated aqueous Sodium Bisulfite (

) . -

The aldehyde forms a water-soluble adduct and moves to the aqueous layer.[2] Impurities stay in the organic layer.

-

Separate layers. Wash the aqueous layer with ether.

-

Regenerate: Basify the aqueous layer (pH > 10) with Sodium Carbonate (

) and extract the pure aldehyde back into EtOAc.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925. Link

-

BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde". BenchChem Technical Notes. Link

-

Rochester University Chemistry Dept. "Troubleshooting Flash Column Chromatography". Laboratory Techniques Guide. Link

-

Reich, H. J. "Column Chromatography". University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Overcoming challenges in the work-up and isolation of "Isochromane-7-carbaldehyde"

The following technical guide addresses the specific challenges associated with the synthesis, work-up, and isolation of Isochromane-7-carbaldehyde . This document is structured to function as an autonomous technical support center for researchers encountering difficulties with this specific scaffold.

Topic: Troubleshooting Work-up, Purification, and Stability Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Molecule Profile

This compound (3,4-dihydro-1H-2-benzopyran-7-carbaldehyde) presents a unique set of isolation challenges due to the electron-rich nature of the isochromane bicycle and the susceptibility of the aldehyde functionality to oxidation and polymerization.

This guide prioritizes the Rieche Formylation (TiCl₄/Dichloromethyl methyl ether) as the standard synthetic route, as it generally offers superior regioselectivity for the 7-position over the 6-position compared to Vilsmeier-Haack conditions.

Quick Reference Data

| Parameter | Characteristic | Implication for Work-up |

| Physical State | Viscous Oil / Low-melting Solid | Crystallization is difficult; distillation or chromatography required. |

| Reactivity | High (Aldehyde + Benzylic Ether) | Prone to aerobic oxidation to carboxylic acid; sensitive to strong acids. |

| Regiochemistry | 7-isomer (Major) vs 6-isomer (Minor) | Isomers have very similar R_f values; separation requires optimized gradients. |

| Solubility | Lipophilic (LogP ~2.5) | Soluble in DCM, EtOAc; insoluble in water. |

Critical Troubleshooting Guide (Q&A Format)

SECTION A: Reaction Quenching & Emulsion Management

Q: I used TiCl₄ for the formylation, but the quench resulted in a thick, unmanageable emulsion. How do I break it?

A: Titanium emulsions are caused by the formation of hydrated titanium oxides/hydroxides that stabilize the organic-aqueous interface.

-

The Causality: Rapid addition of water to TiCl₄ generates exothermic heat and colloidal TiO₂, trapping your product.

-

The Solution (Rochelle's Salt Method):

-

Do not quench directly with water.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

-

Stir vigorously at room temperature for 1–2 hours.

-

Q: My crude NMR shows the product, but substantial "gunk" remains at the baseline. What is happening? A: This is likely polymerization of the isochromane ring or aldol condensation of the product, triggered by local hot-spots during the quench.

-

Protocol Adjustment: Ensure the quench temperature never exceeds 10 °C. Dilute the reaction mixture with an equal volume of DCM before adding the quenching agent to act as a heat sink.

SECTION B: Purification & Isomer Separation

Q: I cannot separate the 7-carbaldehyde from the 6-carbaldehyde isomer using standard silica chromatography. The spots overlap.

A: Isomeric aldehydes often co-elute on silica due to identical polarity. You must exploit their steric or chemical reactivity differences.

-

Strategy 1: The Bisulfite Adduct "Trick" (Recommended) Aldehydes form water-soluble bisulfite adducts. The 7-isomer (less sterically hindered than the 5/8 positions, but similar to 6) forms these readily.

-

Dissolve the crude oil in minimal EtOAc.

-

Shake with saturated aqueous Sodium Bisulfite (NaHSO₃) .

-

The aldehyde moves to the aqueous layer as the sulfonate adduct. Impurities (non-aldehydes) remain in the organic layer.

-

Separate layers. Wash the aqueous layer with ether.

-

Regeneration: Basify the aqueous layer (pH > 10) with Na₂CO₃ or NaOH and extract back into DCM. This often yields >95% purity.

-

-

Strategy 2: Chemoselective Elution If chromatography is mandatory, avoid MeOH/DCM gradients (which can form acetals on the column). Use Toluene/Acetone or Hexane/THF systems, which often provide better separation factors (

) for aromatic isomers than Hexane/EtOAc.

SECTION C: Stability & Storage

Q: My isolated aldehyde turned into a white solid after a weekend in the fridge. NMR shows a carboxylic acid peak (~11 ppm).

A: this compound is electron-rich, making it highly susceptible to autoxidation to Isochromane-7-carboxylic acid .

-

Immediate Fix: If the acid is present, dissolve the mixture in DCM and wash with sat. NaHCO₃. The acid will move to the aqueous layer (which can be acidified to recover the acid if needed), leaving the pure aldehyde in the DCM.

-

Prevention:

Visualized Workflows

Workflow 1: Optimized Isolation Protocol (Rieche Formylation)

This diagram illustrates the critical decision points to avoid emulsion and oxidation.

Caption: Step-by-step isolation workflow emphasizing the Rochelle's salt quench and bisulfite purification loop to ensure high purity.

Experimental Protocols

Protocol A: Bisulfite Purification of this compound

Use this when column chromatography fails to separate isomers or remove colored impurities.

-

Preparation: Dissolve 1.0 g of crude oil in 10 mL of Ethyl Acetate.

-

Adduct Formation: Add 15 mL of saturated aqueous Sodium Bisulfite (NaHSO₃).

-

Agitation: Vigorously stir or shake for 30–60 minutes. A white precipitate (the adduct) may form at the interface; this is normal.

-

Separation: Transfer to a separatory funnel.

-

Note: If a solid precipitate prevents separation, add small amounts of water until it dissolves.

-

-

Wash: Drain the aqueous layer (containing product) into a clean flask. Wash the remaining organic layer with 5 mL water and combine this water with the aqueous product layer. Discard the organic layer.

-

Regeneration: Cool the aqueous solution to 0 °C. Slowly add solid Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH ~10–12.

-

Observation: The solution will become cloudy as the free aldehyde is liberated.

-

-

Extraction: Extract immediately with DCM (3 x 15 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo (bath < 30 °C) to yield the pure aldehyde.

Protocol B: Oxidation Check (Quality Control)

Perform this test if the product appears as a white solid instead of an oil.

-

Take ~5 mg of sample.

-

Dissolve in 0.5 mL CDCl₃.

-

NMR Check:

-

Aldehyde -CHO: Doublet/Singlet at 9.8 – 10.0 ppm .

-

Carboxylic Acid -COOH: Broad singlet at 10.5 – 12.0 ppm .

-

-

Result: If Acid > 5%, perform a bicarbonate wash (dissolve in DCM, wash with sat. NaHCO₃) to remove it.[7]

References

-

Gross, H., Rieche, A., & Matthey, G. (1963).[8][9] Über α-Halogenäther, XIII.[8][9] Neue Verfahren zur Darstellung von Phenolaldehyden. Chemische Berichte, 96(1), 308–313.[8] Link

- Foundational text for the Rieche formyl

-

Larsen, D. S., et al. (2004).[10] Synthesis of isochromane derivatives. Organic & Biomolecular Chemistry, 2, 2461-2470.[10] Link

- Specific reference for isochromane functionalization and spectral d

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-